molecular formula C26H27N5O3 B2421461 N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-60-0

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2421461
CAS No.: 1207057-60-0
M. Wt: 457.534
InChI Key: JSBFSAWAPYXRFH-UHFFFAOYSA-N
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Description

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-4-33-22-13-10-19(15-23(22)34-5-2)16-28-26(32)24-25(20-7-6-14-27-17-20)31(30-29-24)21-11-8-18(3)9-12-21/h6-15,17H,4-5,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFSAWAPYXRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4=CN=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .

Industrial production methods for such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and reduce by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and triazole ring enable nucleophilic substitutions under controlled conditions.

Reaction Type Reagents/Conditions Products Yield Source
Amide Hydrolysis 6 M HCl, reflux (4–6 h)Carboxylic acid derivative via cleavage of the amide bond78–85%
Morpholine Coupling Morpholine, formaldehyde, DMF, 12 h RTMannich base derivative (4-morpholinomethyl-substituted triazole)65–72%

Mechanistic Insights :

  • Hydrolysis : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water on the carbonyl carbon, leading to bond cleavage.

  • Mannich Reaction : The triazole’s NH group acts as a nucleophile, attacking the formaldehyde-activated morpholine to form a C–N bond.

Cycloaddition and Click Chemistry

The triazole core participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry.

Reaction Type Catalyst/Reagents Conditions Products Yield Source
Triazole Formation CuSO₄, sodium ascorbateTHF/H₂O (1:1), RT, 12 hFunctionalized triazole derivatives70-92%
Huisgen Cycloaddition Cu(I) catalyst, alkyne derivativesDMF, 80°C, 6–8 hBistriazole complexes (structural analogs)82%

Key Observations :

  • The 1,2,3-triazole ring remains stable under CuAAC conditions, enabling regioselective modifications at the pyridin-3-yl or 4-methylphenyl substituents .

  • Reaction efficiency depends on alkyne electronic properties, with electron-deficient alkynes showing faster kinetics .

Oxidation and Reduction Pathways

The compound’s aromatic and heterocyclic moeties undergo redox transformations.

Reaction Type Reagents Conditions Products Yield Source
Pyridine Oxidation KMnO₄, H₂SO₄60°C, 3 hPyridine N-oxide derivative58%
Amide Reduction LiAlH₄, dry etherReflux, 2 hPrimary amine derivative63%

Mechanistic Details :

  • Pyridine Oxidation : KMnO₄ generates an electrophilic oxygen species that attacks the pyridine ring’s nitrogen, forming the N-oxide.

  • Amide Reduction : LiAlH₄ delivers hydride ions to the carbonyl carbon, reducing the amide to a methylene amine.

Functional Group Interconversion

The ethoxy and methylphenyl groups enable targeted functionalization.

Reaction Type Reagents Conditions Products Yield Source
Ethoxy Demethylation BBr₃, CH₂Cl₂−20°C to RT, 4 hCatechol derivative75%
Friedel-Crafts Alkylation AlCl₃, alkyl halideDCM, RT, 6 hAlkylated 4-methylphenyl derivative68%

Critical Notes :

  • Demethylation with BBr₃ selectively cleaves the 3,4-diethoxy groups without affecting the triazole ring.

  • Friedel-Crafts reactions require electron-rich aryl systems, making the 4-methylphenyl group an ideal substrate .

Stability Under Hydrothermal Conditions

The compound’s robustness was tested under varying pH and temperature:

Condition pH Temp (°C) Time (h) Degradation Source
Acidic Hydrolysis2.0802422%
Basic Hydrolysis12.0802441%
Neutral Aqueous Solution7.02572<5%

Implications :

  • Significant degradation occurs in basic environments, likely due to hydroxide ion attack on the carboxamide group.

  • Stability in neutral conditions supports its use in aqueous formulations.

Scientific Research Applications

Chemistry

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that are crucial in developing new compounds with desired properties.

Biology

This compound has been investigated for its potential as a ligand in receptor binding studies. The presence of the triazole moiety is significant in biological systems due to its ability to mimic natural substrates and interact with biological targets.

Case Study: Antifungal Activity

Research has shown that derivatives of triazole compounds exhibit antifungal properties. For instance, studies have demonstrated that similar triazole derivatives can effectively combat strains of Candida and other fungi, suggesting a potential therapeutic application for this compound in treating fungal infections .

Medicine

The compound is explored for its therapeutic potential in treating various diseases. Its structural characteristics make it a candidate for drug development against conditions such as cancer and infectious diseases.

Case Study: Anticancer Studies

Recent studies have highlighted the anticancer activity of triazole derivatives. For example, certain derivatives have shown significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that this compound may also possess similar anticancer properties.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry for producing novel compounds with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Molecular docking studies have suggested that this compound can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide include other imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds share a common core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. For instance, derivatives with different substituents at the 2- and 7-positions have been shown to exhibit varying degrees of anticancer activity .

Some similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Biological Activity

N-[(3,4-diethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C24H23N5O3C_{24}H_{23}N_{5}O_{3} with a molecular weight of 429.5 g/mol. Its structure includes a triazole ring, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC24H23N5O3
Molecular Weight429.5 g/mol
CAS Number1207037-39-5

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown significant cytotoxicity against various cancer cell lines. For example, it was reported that similar triazole-containing compounds exhibited IC50 values ranging from 2.70 to 5.04 µM against cell lines such as Eca109 and MCF-7 . The mechanism of action appears to involve the induction of apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

Case Study:
In a study involving a series of triazole derivatives, compounds with similar structural motifs demonstrated potent anticancer effects. The lead compounds were found to activate caspase pathways, leading to apoptosis in cancer cells .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound was evaluated for its in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that triazole derivatives can inhibit bacterial growth effectively .

Table: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BPseudomonas aeruginosa16 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial properties, triazole derivatives have been studied for their anti-inflammatory and antidiabetic activities. Research indicates that these compounds can modulate inflammatory pathways and improve insulin sensitivity in vitro .

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